molecular formula C17H16ClN3O3S3 B2431957 N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide CAS No. 941924-87-4

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2431957
CAS RN: 941924-87-4
M. Wt: 441.96
InChI Key: JXYFPSMGLHFUDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-5-yl group, a 5-chlorothiophen-2-yl group, a sulfonyl group, and a piperidine-4-carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as benzothiazoles and thiazoles have been synthesized through C-H chalcogenation . This involves the functionalization of thiazole with phosphines to produce phosphonium salts, which then react with S- and Se-centered nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d]thiazol-5-yl and 5-chlorothiophen-2-yl groups are aromatic heterocycles, the sulfonyl group is a sulfur-containing group, and the piperidine-4-carboxamide group is a cyclic amine with a carboxamide group .

Scientific Research Applications

DNA Binding and Chromosomal Analysis

Hoechst 33258 is a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. It is part of the bis-benzimidazole family of minor groove binders and is widely used in fluorescent DNA staining. The Hoechst derivatives are employed in various biological research areas, including plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and the analysis of plant chromosomes. They are also utilized in the field of rational drug design and to investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Central Nervous System (CNS) Drug Synthesis Potential

Research indicates that heterocycles, including compounds like N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide, which contain heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), form a significant class of organic compounds. These structures are vital in synthesizing compounds with potential CNS activity, addressing disorders influenced by genetic, environmental, social, and dietary factors. Notably, heterocyclic compounds like benzimidazole, benzoxazole, benzothiazole, and thiophene derivatives have been identified as functional chemical groups that may likely become a source for synthesizing novel CNS-acting drugs (Saganuwan, 2017).

Anticancer Drug Development

Imidazole derivatives, including compounds structurally related to N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide, have been extensively reviewed for their antitumor activity. These derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown promise in the search for new antitumor drugs and in the synthesis of compounds with varying biological properties. The structural significance of these compounds lies in their potential to serve as lead compounds in the development of novel therapeutic agents with enhanced efficacy and safety (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Investigation of Carcinogenicity

Thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. Studies on these compounds, closely related to the chemical structure of N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide, contribute to understanding the chemistry and biological behavior of potential carcinogens and provide insights into the structural requirements for carcinogenic activity (Ashby, Styles, Anderson, & Paton, 1978).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the bioactive properties of similar compounds . Further studies could also explore its synthesis and chemical properties.

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S3/c18-15-3-4-16(26-15)27(23,24)21-7-5-11(6-8-21)17(22)20-12-1-2-14-13(9-12)19-10-25-14/h1-4,9-11H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYFPSMGLHFUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)SC=N3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide

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